molecular formula C19H17ClN4O2S B2822721 4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021266-77-2

4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2822721
CAS No.: 1021266-77-2
M. Wt: 400.88
InChI Key: HHRDKNBYFMBOQC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-oxo-3-((pyridin-3-ylmethyl)amino)propylamine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.

    4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of 4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRDKNBYFMBOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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